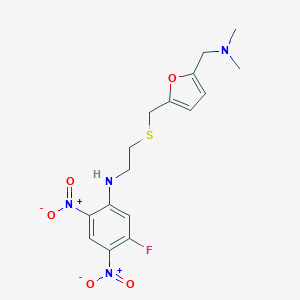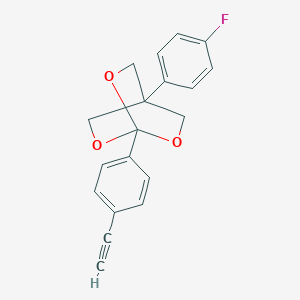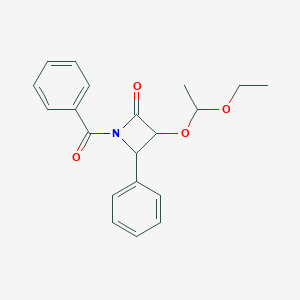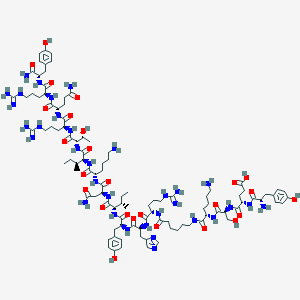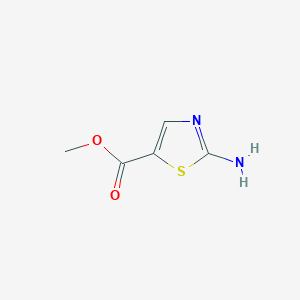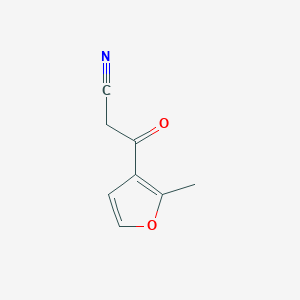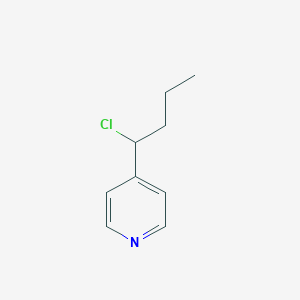
4-(1-Chlorobutyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Chlorobutyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 4-(1-Chlorobutyl)pyridine hydrochloride or N-(4-Chlorobutyl)pyridinium chloride. This compound is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Chlorobutyl)pyridine is not fully understood. However, studies have shown that this compound can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect various physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(1-Chlorobutyl)pyridine are still being studied. However, research has shown that this compound can affect the nervous system by altering the levels of acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(1-Chlorobutyl)pyridine in lab experiments is its ability to act as a versatile reagent in organic synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to handle it with care and follow proper safety protocols.
Orientations Futures
There are several future directions for research on 4-(1-Chlorobutyl)pyridine. One area of research could be focused on the development of new synthetic methods for this compound. Another area of research could be focused on the identification of new applications for this compound, particularly in the field of pharmaceuticals. Additionally, further studies could be conducted to better understand the mechanism of action and physiological effects of 4-(1-Chlorobutyl)pyridine.
Méthodes De Synthèse
The synthesis of 4-(1-Chlorobutyl)pyridine is a multi-step process that involves the reaction of pyridine with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then purified and treated with hydrochloric acid to obtain 4-(1-Chlorobutyl)pyridine hydrochloride. This compound can also be synthesized using other methods such as the reaction of pyridine with 1,4-dichlorobutane or 1-chloro-4-(pyridin-4-yl)butane.
Applications De Recherche Scientifique
4-(1-Chlorobutyl)pyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyridine-based compounds. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(1-Chlorobutyl)pyridine is used as a ligand in coordination chemistry and as a catalyst in various reactions.
Propriétés
Numéro CAS |
126342-37-8 |
|---|---|
Nom du produit |
4-(1-Chlorobutyl)pyridine |
Formule moléculaire |
C9H12ClN |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
4-(1-chlorobutyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3H2,1H3 |
Clé InChI |
VMZDDXSUVJWFPO-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=NC=C1)Cl |
SMILES canonique |
CCCC(C1=CC=NC=C1)Cl |
Synonymes |
Pyridine, 4-(1-chlorobutyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




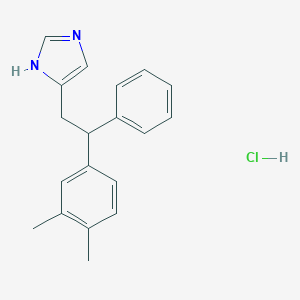
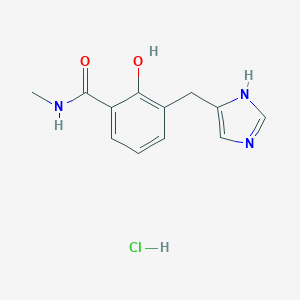
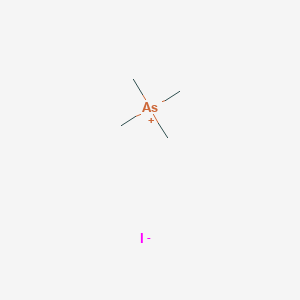
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
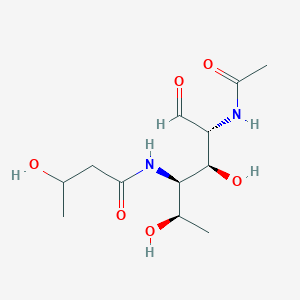
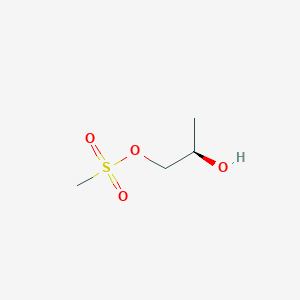
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
